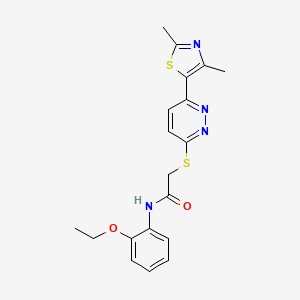

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S2/c1-4-25-16-8-6-5-7-14(16)21-17(24)11-26-18-10-9-15(22-23-18)19-12(2)20-13(3)27-19/h5-10H,4,11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLOHIJBXADTMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Triazole-Based Acetamides

- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thiol)acetamide) :

- OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) :

Triazinoindole-Based Acetamides

- N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 23): Key Differences: Substitutes pyridazine with a triazinoindole core and includes a cyanomethylphenyl group. Purity/Synthesis: Synthesized with >95% purity, indicating robust synthetic accessibility for triazinoindole derivatives .

- 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (Compound 25): Key Differences: Incorporates bromine at the indole position and a phenoxyphenyl group. Implications: Bromination may enhance steric bulk and influence binding affinity .

Pyridazine and Thiazole Derivatives

N-(2-Ethoxyphenyl)-2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide (CAS 923147-29-9) :

- Key Similarities : Shares the pyridazin-3-yl thioacetamide backbone and thiazole substitution.

- Key Differences : Replaces 2,4-dimethylthiazole with a 4-fluorophenyl-substituted thiazole.

- Structural Impact : Fluorine introduction may enhance metabolic stability and membrane permeability compared to dimethyl substitution .

2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide (CAS 585560-04-9) :

Functional Group Analysis

Research Findings and Inferences

- Thioether Linkage : Common across all analogs; critical for maintaining conformational flexibility and sulfur-mediated interactions .

- Substituent Effects :

- Synthetic Feasibility: Triazinoindole derivatives (e.g., Compounds 23–27) demonstrate high purity (>95%), suggesting scalable synthesis routes .

Preparation Methods

Preparation of 6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-amine

The synthesis begins with the palladium-catalyzed coupling of 6-bromopyridazin-3-amine and 2,4-dimethylthiazole-5-boronic acid (Figure 1). As demonstrated in EP3683209B1, this reaction employs:

Thioether Formation

The intermediate 6-(2,4-dimethylthiazol-5-yl)pyridazin-3-amine undergoes thiolation using thiourea in ethanol under reflux (80°C, 6 hours) to yield 3-mercapto-6-(2,4-dimethylthiazol-5-yl)pyridazine . Subsequent alkylation with 2-chloro-N-(2-ethoxyphenyl)acetamide in tetrahydrofuran (THF) with triethylamine (TEA) as a base affords the target compound.

Optimized Conditions :

- Molar Ratio : 1:1.2 (pyridazine-thiol : chloroacetamide)

- Reaction Time : 8 hours at 60°C

- Yield : 65–70%.

Synthetic Route 2: Sequential Cyclocondensation and Amidation

Pyridazine-Thioacetamide Core Assembly

A modified Hantzsch thiazole synthesis constructs the pyridazine-thio backbone:

- Condensation of thioglycolic acid with 3,6-dichloropyridazine in acetic acid yields 3,6-bis(thio)pyridazine .

- Selective methylation using dimethyl sulfate (DMS) introduces the 2,4-dimethylthiazole group.

Critical Parameter :

Amide Coupling with 2-Ethoxyaniline

The carboxylic acid intermediate (3-thio-6-(2,4-dimethylthiazol-5-yl)pyridazine-2-carboxylic acid ) is activated with 1,1’-carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO) and coupled with 2-ethoxyaniline in the presence of N,N-diisopropylethylamine (DIPEA).

Reaction Profile :

Comparative Analysis of Synthetic Methods

Route 1 offers superior scalability and reproducibility, while Route 2 provides better regioselectivity for thioether placement.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

- HPLC : >99% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).

- TLC : Single spot (Rf = 0.42, silica gel, ethyl acetate/hexanes 1:1).

Challenges and Optimization Opportunities

- Thioether Stability : The thioether linkage is prone to oxidation during storage. Adding antioxidant stabilizers (e.g., butylated hydroxytoluene) extends shelf life.

- Regioselectivity in Pyridazine Functionalization : Electron-deficient pyridazines favor substitution at the 3-position, but competing reactions at the 6-position require careful stoichiometric control.

Q & A

Q. What are the optimal synthetic strategies for preparing 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide?

- Methodological Answer : Synthesis involves multi-step reactions, typically starting with coupling a pyridazine-thiol intermediate with a substituted acetamide. Key steps include:

- Thiol-Acetamide Coupling : Reacting 6-(2,4-dimethylthiazol-5-yl)pyridazine-3-thiol with 2-chloro-N-(2-ethoxyphenyl)acetamide in polar aprotic solvents (e.g., DMF or DMSO) under reflux (60–80°C) with a base (e.g., K₂CO₃) .

- Purification : Use HPLC with a C18 column and gradient elution (water:acetonitrile) to achieve >95% purity .

- Yield Optimization : Reaction time (8–12 hours) and stoichiometric ratios (1:1.2 for thiol:chloroacetamide) are critical .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of key protons (e.g., thiazole methyl groups at δ 2.4–2.6 ppm, ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃) .

- HPLC-MS : Verify molecular weight (calculated: 428.5 g/mol) and detect impurities .

- Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (e.g., C: 58.85%, H: 4.70%, N: 13.07%, S: 14.96%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Soluble in DMSO (>10 mg/mL), moderately soluble in ethanol (2–5 mg/mL). Use sonication (30 min) to enhance dissolution in aqueous buffers .

- Stability : Store at –20°C in inert atmosphere; avoid prolonged exposure to light or moisture. Monitor degradation via HPLC (retention time shifts >5% indicate instability) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in cellular assays (e.g., variable IC₅₀ values in cancer cell lines)?

- Methodological Answer : Address inconsistencies by:

- Assay Standardization : Use consistent cell passage numbers (<20) and culture conditions (e.g., serum-free media for 24 hours pre-treatment) .

- Metabolic Interference Testing : Co-treat with CYP450 inhibitors (e.g., ketoconazole) to assess metabolite-driven activity variations .

- Data Normalization : Express IC₅₀ relative to a positive control (e.g., doxorubicin) and adjust for batch-specific solvent effects (e.g., DMSO ≤0.1% v/v) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets?

- Methodological Answer : Use hybrid quantum mechanics/molecular mechanics (QM/MM) approaches:

- Docking : AutoDock Vina with flexible residues (e.g., ATP-binding pocket of EGFR) .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD <2 Å acceptable) .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyridazine N-atoms, hydrophobic contacts with thiazole methyl groups) .

Q. How can researchers optimize reaction pathways to mitigate byproduct formation during scale-up synthesis?

- Methodological Answer : Implement process analytical technology (PAT):

- In-line FTIR : Monitor thiolate intermediate formation (peak at 2550 cm⁻¹ for S-H) .

- Design of Experiments (DoE) : Vary temperature (50–90°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., NaH vs. DBU) to identify robust conditions .

- Byproduct Identification : Use LC-MS to detect and quantify sulfoxide or disulfide derivatives; add antioxidants (e.g., BHT) to suppress oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.